molecular formula C17H14N2 B13908571 (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

Cat. No.: B13908571
M. Wt: 246.31 g/mol
InChI Key: CKZXDQHJIRKTOR-OAHLLOKOSA-N
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Description

(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an imidazole ring, with a phenyl group attached to the second carbon of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, under visible light . Another method involves the condensation of aromatic aldehydes with N-Boc-1,2-diaminobenzenes and azidochalkones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production

Chemical Reactions Analysis

Types of Reactions

(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions can occur at the phenyl group or the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products

The major products formed from these reactions include substituted imidazoquinolines, dihydroquinolines, and other functionalized derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its specific structure, which combines the properties of both imidazole and quinoline rings. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the phenyl group further enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-11,15H,12H2/t15-/m1/s1

InChI Key

CKZXDQHJIRKTOR-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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